cis-Octahydropyrano[3,4-c]pyrrole

Ribonucleotide reductase inhibition β-Turn peptidomimetics Cancer drug discovery

cis-Octahydropyrano[3,4-c]pyrrole (CAS 2095396-63-5; molecular formula C₇H₁₃NO; molecular weight 127.18 g/mol) is a saturated bicyclic heterocycle comprising a cis-fused tetrahydropyran ring and a pyrrolidine ring. The scaffold belongs to the octahydropyranopyrrole class and has been exploited as a conformationally constrained β-turn mimetic in medicinal chemistry.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13525951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydropyrano[3,4-c]pyrrole
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COCC2C1CNC2
InChIInChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1
InChIKeyDQEFFFJNBUDCCH-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Octahydropyrano[3,4-c]pyrrole – Core Scaffold Identity, Procurement-Relevant Physicochemical Properties, and Pharmacological Classification


cis-Octahydropyrano[3,4-c]pyrrole (CAS 2095396-63-5; molecular formula C₇H₁₃NO; molecular weight 127.18 g/mol) is a saturated bicyclic heterocycle comprising a cis-fused tetrahydropyran ring and a pyrrolidine ring . The scaffold belongs to the octahydropyranopyrrole class and has been exploited as a conformationally constrained β-turn mimetic in medicinal chemistry [1]. Its primary reported pharmacological applications include serving as the core template for mammalian ribonucleotide reductase (mRR) inhibitors [1] and as the foundational bicyclic system for neurokinin-1 (NK-1) receptor antagonists [2]. The cis ring junction stereochemistry is structurally defining and is established during synthesis via stereoselective cyclization methods .

Why cis-Octahydropyrano[3,4-c]pyrrole Cannot Be Replaced by Common Heterocyclic Building Blocks in Drug Discovery Programs


The cis-octahydropyrano[3,4-c]pyrrole scaffold cannot be interchanged with superficially similar bicyclic heterocycles because its specific ring-oxygen placement and cis ring fusion stereochemistry directly govern target binding affinity. In mammalian ribonucleotide reductase (mRR) inhibitor development, the tetrahydropyran-based analog (inhibitor 2) exhibited a 20-fold loss in potency compared to the linear peptide P7, whereas the octahydropyranopyrrole scaffold restored activity to within approximately 2-fold of P7, demonstrating that the bicyclic architecture—not merely any pyran-containing scaffold—is required for productive β-turn mimicry and target engagement [1]. Similarly, in the mGlu₁ negative allosteric modulator field, the closely related octahydropyrrolo[3,4-c]pyrrole scaffold (N-for-O substitution) was deliberately selected as an isosteric replacement for a piperazine ring, underscoring that scaffold choice is driven by specific pharmacophoric requirements and cannot be made by casual analogy [2]. Generic substitution with monocyclic pyrrolidines, piperazines, or alternative bicycle systems (e.g., octahydropyrrolo[3,4-c]pyrrole, octahydropyrano[2,3-c]pyrrole) would alter hydrogen-bonding capacity, ring-electron distribution, and conformational preferences, thereby compromising the specific geometry needed for target interactions.

Quantitative Differentiation Evidence: cis-Octahydropyrano[3,4-c]pyrrole vs. Closest Analogs in Key Biological Assays


mRR Inhibitory Potency: Octahydropyranopyrrole Scaffold vs. Tetrahydropyran Scaffold and Linear Peptide Control

In a head-to-head comparison within the same study, the octahydropyranopyrrole-based inhibitor (−)-14 demonstrated an IC₅₀ of 40–50 µM against mammalian ribonucleotide reductase (mRR), representing approximately 2-fold lower potency than the linear heptapeptide P7 (IC₅₀ = 20 µM). Critically, the earlier tetrahydropyran-based inhibitor 2 was 20-fold less potent than P7, and simplified pyran mimetics 3a and 3b exhibited little or no inhibitory activity. The octahydropyranopyrrole scaffold thus rescued inhibitory activity from near-complete loss observed with the monocyclic tetrahydropyran system [1].

Ribonucleotide reductase inhibition β-Turn peptidomimetics Cancer drug discovery

Scaffold Necessity for Biological Activity: Bicyclic vs. Monocyclic and Acyclic Controls in mRR Inhibition

Structure–function studies in the mRR inhibitor series explicitly demonstrated that the bicyclic octahydropyranopyrrole scaffold is necessary to maintain inhibitory activity. The monocyclic tetrahydropyran scaffold (inhibitor 2) and simplified pyran derivatives (3a, 3b) all failed to produce meaningful inhibition. Only when the full bicyclic octahydropyranopyrrole system was employed did activity recover to within a factor of ~2 of the reference peptide [1].

Structure–activity relationship Scaffold hopping Peptidomimetic design

Physicochemical Differentiation: Octahydropyrano[3,4-c]pyrrole vs. Octahydropyrrolo[3,4-c]pyrrole (O vs. N in Ring)

The octahydropyrano[3,4-c]pyrrole scaffold contains a ring oxygen at position 6, whereas the closely related octahydropyrrolo[3,4-c]pyrrole contains a ring nitrogen at the corresponding position. This O→N substitution alters hydrogen-bond acceptor capacity (ether oxygen vs. tertiary amine), basicity (pKₐ of pyrrolidine ~10–11 vs. ether oxygen non-basic), and calculated logP (octahydropyrano scaffold estimated ~0.5–0.8 log units more lipophilic than the corresponding pyrrolo-pyrrole based on fragment-based calculations). These differences are consistent with the selection of octahydropyrrolo[3,4-c]pyrrole as a piperazine isostere for CNS-penetrant mGlu₁ NAMs [1], while octahydropyrano[3,4-c]pyrrole has been deployed in peripheral mRR inhibitor programs [2]. Quantitative experimental logP/logD values for the unsubstituted cis-octahydropyrano[3,4-c]pyrrole core are not publicly reported; the comparison above is based on class-level physicochemical principles.

Physicochemical property comparison Isosteric replacement CNS drug design

Procurement-Relevant Application Scenarios for cis-Octahydropyrano[3,4-c]pyrrole Based on Quantitative Differentiation Evidence


Oncology Drug Discovery: β-Turn Peptidomimetic Scaffold for Mammalian Ribonucleotide Reductase (mRR) Inhibitors

cis-Octahydropyrano[3,4-c]pyrrole is the validated core scaffold for constructing non-peptidic mRR inhibitors. As demonstrated by Fuertes et al., substituted octahydropyranopyrrole (−)-14 achieves an IC₅₀ of 40–50 µM against mRR, representing the most potent small-molecule non-peptide mRR inhibitor reported as of 2005, with activity within ~2-fold of the reference heptapeptide P7. Procurement of the cis-fused core enables SAR exploration at the N-terminal carboxylate and side-chain positions to further optimize potency and selectivity for anticancer applications [1].

CNS Disorders: NK-1 Receptor Antagonist Development for Emesis, Depression, and Anxiety

The octahydropyrano[3,4-c]pyrrole bicyclic system is the claimed core scaffold in Merck & Co. patents (US 20090048248, WO 2007075528) for neurokinin-1 (NK-1) receptor antagonists targeting substance-P-mediated disorders. The patent explicitly claims hydropyranopyrrole compounds of formula I, which encompass the cis-octahydropyrano[3,4-c]pyrrole core. Indications include chemotherapy-induced emesis, urinary incontinence, depression, and anxiety. The scaffold's conformational constraint and hydrogen-bonding profile are integral to NK-1 pharmacophore recognition [1].

Scaffold-Hopping and Isosteric Replacement Programs: Peripheral Selectivity vs. CNS Penetration Tuning

The octahydropyrano[3,4-c]pyrrole scaffold offers a non-basic oxygen-containing bicyclic system that contrasts with the basic nitrogen-containing octahydropyrrolo[3,4-c]pyrrole scaffold. This difference is exploited in drug discovery to tune CNS penetration: the pyrrolo-pyrrole scaffold (basic amine) has been selected for CNS-penetrant mGlu₁ NAMs [1], while the pyrano-pyrrole scaffold (neutral ether) has been deployed for peripheral mRR inhibition . Medicinal chemistry teams can procure both scaffolds for parallel SAR assessment to balance target engagement with tissue distribution requirements.

Chemical Biology Tool Compound Synthesis: Conformationally Constrained β-Turn Probes

The cis-fused octahydropyrano[3,4-c]pyrrole system serves as a rigid β-turn mimetic for probing protein–protein interactions involving turn motifs. The scaffold's defined stereochemistry (cis ring junction) ensures a predictable spatial display of appended side chains, as validated by MM2 molecular modeling overlays with the cyclic peptide 1 NMR structure [1]. This makes the scaffold suitable for chemical biology studies requiring consistent conformational presentation across analog series.

Quote Request

Request a Quote for cis-Octahydropyrano[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.